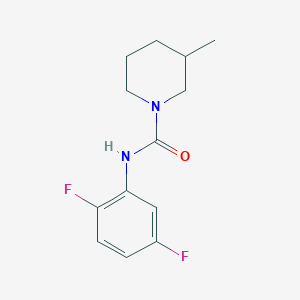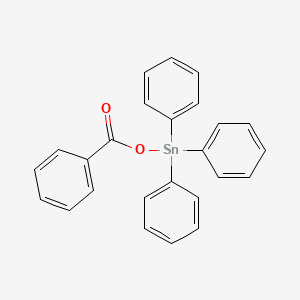
Stannane, benzoyloxytriphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylstannyl benzoate is an organotin compound with the chemical formula C25H20O2Sn. It is composed of a tin atom bonded to three phenyl groups and a benzoate group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylstannyl benzoate can be synthesized through the reaction of triphenyltin chloride with sodium benzoate. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction is as follows:
Ph3SnCl+NaO2CPh→Ph3SnO2CPh+NaCl
Industrial Production Methods
While specific industrial production methods for triphenylstannyl benzoate are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylstannyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate group can be substituted with other ligands.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Elimination Reactions: Under certain conditions, triphenylstannyl groups can act as leaving groups in elimination reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Substitution Reactions: Formation of new organotin compounds with different ligands.
Oxidation and Reduction Reactions: Formation of tin(IV) or tin(II) compounds.
Elimination Reactions: Formation of alkenes and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Triphenylstannyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cells, particularly in prostate cancer research.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of triphenylstannyl benzoate involves its interaction with cellular components. In cancer research, it has been shown to modulate the AKT/FOXO3a signaling pathway, leading to reduced cell viability and induction of apoptosis in cancer cells. This involves the downregulation of PI3K, dephosphorylation of AKT and PRAS40, and activation of pro-apoptotic proteins such as Bax .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylstannyl acetate
- Triphenylstannyl chloride
- Triphenylstannyl formate
Comparison
Triphenylstannyl benzoate is unique due to its specific benzoate ligand, which imparts distinct chemical and biological properties. Compared to triphenylstannyl acetate and triphenylstannyl chloride, triphenylstannyl benzoate exhibits different reactivity and potential biological activities. The benzoate group can influence the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
910-06-5 |
|---|---|
Molekularformel |
C25H20O2Sn |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
triphenylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C6H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
RUCJDJBHYCEOKH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



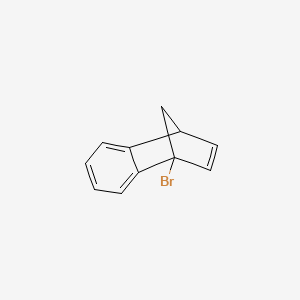
![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)

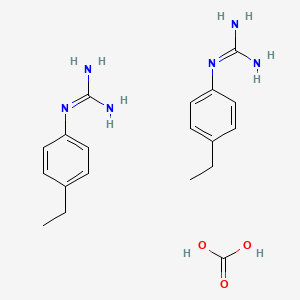

![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
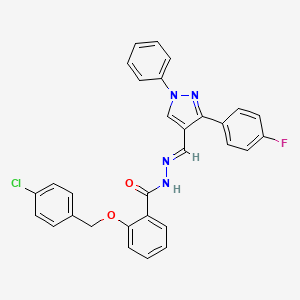
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
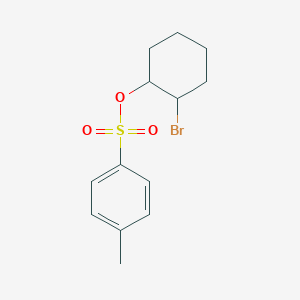
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
